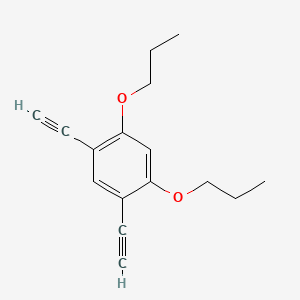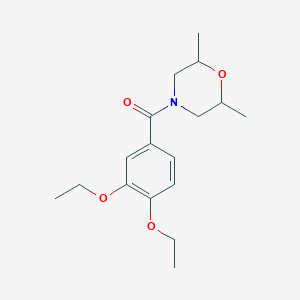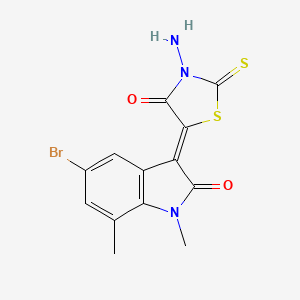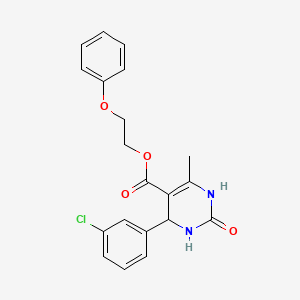
6,7-dimethoxy-2-(3-methoxybenzyl)-1,2,3,4-tetrahydroisoquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,7-dimethoxy-2-(3-methoxybenzyl)-1,2,3,4-tetrahydroisoquinoline, also known as L-Stepholidine (L-SPD), is a natural alkaloid isolated from the roots of Stephania intermedia. L-SPD has been found to possess various biological activities and has been studied extensively for its potential therapeutic applications.
作用机制
The exact mechanism of action of L-SPD is not fully understood, but it has been shown to act on several neurotransmitter systems, including the dopamine, serotonin, and glutamate systems. L-SPD has been shown to increase dopamine release in the striatum, which may contribute to its neuroprotective effects and potential use in the treatment of Parkinson's disease. L-SPD has also been shown to modulate the glutamate system, which may contribute to its potential use in addiction treatment.
Biochemical and Physiological Effects:
L-SPD has been shown to have various biochemical and physiological effects, including antioxidant and anti-inflammatory effects, as well as effects on neuronal survival and synaptic plasticity. L-SPD has also been shown to modulate the immune system, specifically by reducing the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
One advantage of using L-SPD in lab experiments is its natural origin, which may make it a safer alternative to synthetic compounds. Additionally, L-SPD has been shown to have a low toxicity profile. However, one limitation of using L-SPD in lab experiments is its limited availability, as it is primarily extracted from the roots of Stephania intermedia.
未来方向
There are several potential future directions for the study of L-SPD. One direction is the further exploration of its potential therapeutic applications in neurology, psychiatry, and addiction treatment. Additionally, the mechanisms underlying its neuroprotective and anti-inflammatory effects could be further elucidated. Finally, the potential use of L-SPD in combination with other compounds for the treatment of various diseases could be explored.
合成方法
L-SPD can be synthesized through several methods, including extraction from the roots of Stephania intermedia, chemical synthesis, and microbial synthesis. The most common method of synthesis is through extraction from the roots of Stephania intermedia.
科学研究应用
L-SPD has been studied for its potential therapeutic applications in various fields, including neurology, psychiatry, and addiction treatment. L-SPD has been shown to have neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases such as Parkinson's disease. Additionally, L-SPD has been studied for its potential use in the treatment of psychiatric disorders such as schizophrenia and depression. L-SPD has also been studied for its potential use in addiction treatment, specifically for its ability to reduce drug-seeking behavior in individuals addicted to opioids and cocaine.
属性
IUPAC Name |
6,7-dimethoxy-2-[(3-methoxyphenyl)methyl]-3,4-dihydro-1H-isoquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3/c1-21-17-6-4-5-14(9-17)12-20-8-7-15-10-18(22-2)19(23-3)11-16(15)13-20/h4-6,9-11H,7-8,12-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQVILBVWWWOPCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2CCC3=CC(=C(C=C3C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2-methoxyethyl){2-[2-(4-methoxyphenoxy)ethoxy]ethyl}amine oxalate](/img/structure/B4979426.png)
![N-[2-(benzylthio)ethyl]-3-(4-nitrophenyl)acrylamide](/img/structure/B4979430.png)

![2-[5-(3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4979444.png)
![4-methyl-1-[1-methyl-2-(4-morpholinyl)-2-oxoethyl]-2(1H)-quinolinone](/img/structure/B4979452.png)
![3'-acetyl-11'-oxa-3'-azaspiro[cycloheptane-1,4'-tricyclo[6.2.1.0~1,6~]undecane]-9'-ene](/img/structure/B4979463.png)
![5,5'-sulfonylbis[2-(3-hydroxypropyl)-1H-isoindole-1,3(2H)-dione]](/img/structure/B4979471.png)

![N-[2-(2,3-dihydro-1H-inden-2-yl)-1,2,3,4-tetrahydro-7-isoquinolinyl]-2-methoxybenzamide](/img/structure/B4979477.png)

![N-[1-({[(4-acetylphenyl)amino]carbonothioyl}amino)-2,2,2-trichloroethyl]-2,4-dichlorobenzamide](/img/structure/B4979494.png)
![8-(3-ethoxy-4-methoxybenzyl)-3-isopropyl-1-(3-methylbutyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B4979497.png)

